N-Methylputrescine is a naturally occurring polyamine found in various plant species, particularly those belonging to the Solanaceae family, such as tobacco (Nicotiana tabacum) and deadly nightshade (Atropa belladonna) [, , ]. It serves as a crucial intermediate in the biosynthesis of several alkaloids, including nicotine, tropane alkaloids like hyoscyamine and scopolamine, and quinolizidine alkaloids like matrine [, , , , , , , , , , ]. In scientific research, N-Methylputrescine is primarily used as a precursor for studying the biosynthesis of these alkaloids and exploring the metabolic pathways involved. Additionally, its unique properties as an N-methylated diamine make it a valuable tool for investigating the substrate specificity and activity of enzymes like diamine oxidase [, , , ].
Elucidating the Regulatory Mechanisms: Further research is needed to understand the complex regulatory mechanisms governing the expression of genes involved in N-Methylputrescine metabolism, such as PMT and MPO [, , , ]. This knowledge could lead to more targeted approaches for manipulating alkaloid production in plants.
Exploring the Role of N-Methylputrescine in Other Plant Processes: While its role in alkaloid biosynthesis is well-established, further research is needed to investigate the potential involvement of N-Methylputrescine in other plant physiological processes, such as growth, development, and stress responses [].
N-Methylputrescine is found predominantly in various plants, especially within the Solanaceae family, which includes tobacco and other species known for their alkaloid production. Its classification falls under the category of polyamines, which are organic compounds having two or more amino groups. Polyamines are essential for cellular functions, including cell division, differentiation, and stress response.
The synthesis of N-Methylputrescine can be achieved through both biological and chemical methods.
Biological Synthesis:
Chemical Synthesis:
N-Methylputrescine has a molecular formula of and a molecular weight of approximately 87.17 g/mol. Its structure consists of a butane backbone with an amino group at one end and a methyl group attached to one of the nitrogen atoms:
The compound exhibits basic properties due to the presence of amino groups, allowing it to participate in various chemical reactions, including those involved in polyamine metabolism.
N-Methylputrescine participates in several biochemical reactions:
The mechanism by which N-Methylputrescine acts primarily revolves around its role in alkaloid biosynthesis:
N-Methylputrescine exhibits several notable physical and chemical properties:
N-Methylputrescine has several scientific applications:
N-Methylputrescine (C₅H₁₄N₂; IUPAC name: N-methylbutane-1,4-diamine) is a biogenic diamine distinguished by a methyl group substitution on one nitrogen atom of the putrescine backbone. Its molecular structure comprises a four-carbon aliphatic chain terminated by primary (−NH₂) and secondary (−NHCH₃) amine groups. This asymmetrical methylation creates a chiral center at the methylated nitrogen atom in protonated states, though rapid inversion at physiological pH typically prevents isolation of stereoisomers [3] [5]. The methyl group induces significant electronic redistribution compared to putrescine: the methylated nitrogen exhibits reduced basicity, while the unmethylated nitrogen retains nucleophilic character. Molecular dynamics simulations reveal that N-methylputrescine adopts extended conformations in aqueous solutions, with the −NHCH₃ group favoring gauche orientations relative to the alkyl chain to minimize steric strain [5].
Table 1: Structural Comparison of N-Methylputrescine and Putrescine
Property | N-Methylputrescine | Putrescine |
---|---|---|
Molecular Formula | C₅H₁₄N₂ | C₄H₁₂N₂ |
Molar Mass (g/mol) | 102.18 | 88.15 |
Nitrogen Types | Primary + Secondary | Two Primary |
Characteristic NMR Shift* | δ 2.41 (s, −NCH₃) | Not applicable |
pKa₁/pKa₂ (predicted) | 10.2 / 9.1 | 10.8 / 9.4 |
*¹H NMR in D₂O; s = singlet [2] [5]
N-Methylputrescine exists as a hygroscopic, viscous liquid at room temperature. It exhibits high water solubility (>500 g/L) due to protonation of amine groups and hydrogen-bonding capacity, though solubility decreases in apolar solvents like chloroform or hexane. The compound displays two macroscopic pKa values corresponding to sequential deprotonation of the ammonium groups. Experimental determinations using potentiometric titration or capillary electrophoresis indicate pKa₁ ≈ 10.2 (protonation of the primary amine) and pKa₂ ≈ 9.1 (protonation of the secondary amine), reflecting reduced basicity at the methylated nitrogen [5] [6]. In aqueous solutions, N-methylputrescine demonstrates optimal stability at pH 7–8. Acidic conditions promote salt formation (e.g., dihydrochlorides), while alkaline conditions accelerate oxidative degradation. Thermal decomposition occurs above 150°C, yielding pyrrolidine and formaldehyde via intramolecular cyclization [5] [6].
N-Methylputrescine biosynthesis is catalyzed by putrescine N-methyltransferase (PMT; EC 2.1.1.53), which transfers a methyl group from S-adenosylmethionine (SAM) to putrescine. This reaction represents the first committed step in tropane and nicotine alkaloid pathways in Solanaceae plants like Hyoscyamus niger and Datura stramonium [3] [5]. PMT exhibits Michaelis-Menten kinetics, with reported Km values of 80–150 µM for putrescine and 10–25 µM for SAM. The enzyme shows strict regiospecificity, methylating putrescine exclusively at a terminal nitrogen to yield N-methylputrescine rather than symmetric N,N′-dimethyl derivatives. Phylogenetic analyses confirm PMT evolved from spermidine synthase through gene duplication and active-site mutations. Key amino acid substitutions (e.g., Leu→His in cofactor-binding domains) enable PMT to accommodate SAM instead of decarboxylated-SAM [3] [5].
Table 2: Enzymatic Parameters of Putrescine N-Methyltransferase
Source Organism | Km (Putrescine; µM) | Km (SAM; µM) | Specific Activity (nkat/mg) |
---|---|---|---|
Hyoscyamus niger | 112 ± 15 | 18 ± 3 | 4.2 ± 0.6 |
Datura stramonium | 85 ± 12 | 12 ± 2 | 5.8 ± 0.9 |
Arabidopsis thaliana (mutant SPDS) | 210 ± 30 | 45 ± 7 | 0.9 ± 0.2 |
Data derived from recombinant enzyme assays [3] [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides definitive structural validation of N-methylputrescine. Characteristic signals include a singlet at δ 2.41 (3H, −NCH₃), triplets at δ 2.65 (2H, −CH₂NHCH₃) and δ 2.73 (2H, −CH₂NH₂), and a multiplet at δ 1.65 (4H, −CH₂CH₂−) in D₂O [2] [4]. ¹³C NMR reveals resonances at δ 38.1 (−NCH₃), δ 52.8 (−CH₂NHCH₃), δ 41.2 (−CH₂NH₂), and δ 26.5/26.7 (methylene carbons). Two-dimensional techniques (COSY, HSQC) confirm scalar coupling networks and carbon-proton connectivities, distinguishing N-methylputrescine from isomeric diamines [4] [7].
Mass Spectrometry (MS): Electron ionization (EI) generates a molecular ion at m/z 102 (low abundance), with dominant fragments at m/z 85 [M−NH₂]⁺ and m/z 58 [CH₂=N⁺=CH₂]. Electrospray ionization (ESI) in positive mode yields prominent [M+H]⁺ ions at m/z 103. Tandem MS/MS of this ion shows losses of 17 Da (−NH₃) and 31 Da (−CH₃NH₂), confirming the primary and methylated amine functionalities [5] [7]. High-resolution MS (HRMS) provides elemental composition (C₅H₁₅N₂⁺; calculated m/z 103.1230) to distinguish from structural isomers like 2-methylbutane-1,4-diamine [7].
Chromatographic Profiling: Reverse-phase HPLC (C18 columns) separates N-methylputrescine using hydrophilic interaction liquid chromatography (HILIC) or ion-pairing modes (e.g., with heptafluorobutyric acid). Retention times vary with mobile phase pH due to protonation state changes: at pH 3.0, it elutes at ~8.2 min (0.1% formic acid/acetonitrile gradient), while at pH 7.0, retention decreases to ~4.5 min. Direct coupling to NMR (HPLC-NMR) or MS (HPLC-MS) enables identification in plant extracts without purification. For example, HPLC-SPE-NMR analysis of Hyoscyamus niger root extracts identified N-methylputrescine via on-flow ¹H NMR at δ 2.41 [5] [7].
Table 3: Analytical Signatures of N-Methylputrescine Across Platforms
Technique | Key Identifiers | Sample Application |
---|---|---|
¹H NMR (600 MHz, D₂O) | δ 2.41 (s, 3H), δ 2.65 (t, 2H), δ 2.73 (t, 2H) | Root extracts of H. niger |
ESI-MS/MS (m/z 103 → ) | 86 [M−NH₃]⁺, 72 [M−CH₃NH₂]⁺, 58 [C₃H₈N]⁺ | Hairy root culture supernatants |
HILIC-HPLC | tR = 4.5 min (pH 7.0) | Metabolomics profiling of Solanaceae |
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